molecular formula C8H8ClNO B6167723 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one CAS No. 1256804-54-2

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one

Cat. No.: B6167723
CAS No.: 1256804-54-2
M. Wt: 169.61 g/mol
InChI Key: SGYDHYOKFNNOLD-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is a chemical compound belonging to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, similar to benzene but with one methine group replaced by a nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 5th position and a methyl group at the 2nd position on the pyridine ring, with an ethan-1-one group attached to the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one can be synthesized through various synthetic routes, including:

  • Halogenation and Subsequent Functionalization:

  • Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling reactions can be employed, where a boronic acid derivative of 5-chloro-2-methylpyridine is coupled with an appropriate halide under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical synthesis involving continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of reagents, solvents, and catalysts is carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

  • Reduction: Reduction reactions can lead to the formation of amines or alcohols.

  • Substitution Reactions: Nucleophilic substitution reactions can occur at the chlorine or methyl positions, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

  • Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: this compound can be oxidized to form this compound carboxylic acid.

  • Reduction Products: Reduction can yield this compound amine or alcohol derivatives.

  • Substitution Products: Substitution reactions can produce various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one has several scientific research applications across various fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biological studies to investigate the effects of pyridine derivatives on biological systems and pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-(5-chloro-2-methylpyridin-4-yl)ethan-1-one is similar to other pyridine derivatives, but it has unique structural features that distinguish it from its counterparts. Some similar compounds include:

  • 2-methylpyridine: Lacks the chlorine and ethan-1-one groups.

  • 5-chloropyridine: Lacks the methyl and ethan-1-one groups.

  • 2-methyl-5-chloropyridine: Lacks the ethan-1-one group.

These compounds differ in their chemical reactivity and biological activity due to variations in their molecular structure.

Properties

CAS No.

1256804-54-2

Molecular Formula

C8H8ClNO

Molecular Weight

169.61 g/mol

IUPAC Name

1-(5-chloro-2-methylpyridin-4-yl)ethanone

InChI

InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)4-10-5/h3-4H,1-2H3

InChI Key

SGYDHYOKFNNOLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)Cl)C(=O)C

Purity

95

Origin of Product

United States

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